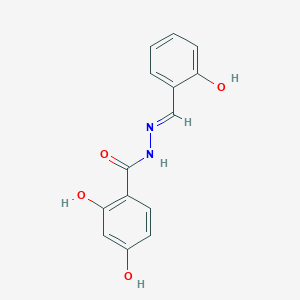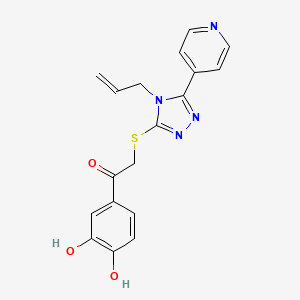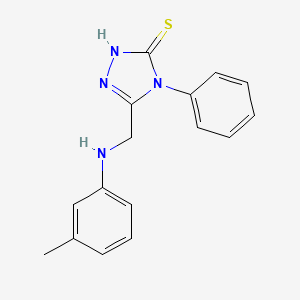
2,4-Dihydroxy-N'-(2-hydroxybenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide is an organic compound with the molecular formula C14H12N2O4 and a molecular weight of 272.263 g/mol . This compound is part of the hydrazide-hydrazone family, known for their diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 2,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzohydrazide and 2-hydroxybenzaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified by recrystallization from ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
2,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide involves its interaction with biological macromolecules. The compound can form stable complexes with metal ions, which can then interact with enzymes and proteins, inhibiting their activity . This interaction can lead to the disruption of cellular processes in microorganisms and cancer cells, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
2,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide is unique due to its specific structural features and biological activities. Similar compounds include:
2,4-Dihydroxy-N’-(4-methoxybenzylidene)benzohydrazide: This compound has a methoxy group instead of a hydroxyl group, which can alter its reactivity and biological activity.
2,4-Dihydroxy-N’-(3-hydroxybenzylidene)benzohydrazide:
These similar compounds highlight the importance of structural variations in determining the properties and applications of hydrazide-hydrazones.
Properties
CAS No. |
405224-93-3 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O4/c17-10-5-6-11(13(19)7-10)14(20)16-15-8-9-3-1-2-4-12(9)18/h1-8,17-19H,(H,16,20)/b15-8+ |
InChI Key |
OIBNRMWHMHYUDP-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3-fluoro-4-methoxyphenyl)methanone](/img/structure/B12019631.png)
![2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019640.png)
![N-(3-hydroxyphenyl)-3-[(5E)-5-(3-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12019645.png)
![5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019648.png)


![[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate](/img/structure/B12019672.png)


![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019685.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019689.png)

